molecular formula C27H24ClN5O3S B11670939 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B11670939
M. Wt: 534.0 g/mol
InChI Key: DWMHZQWGAJWMFB-RDRPBHBLSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. A sulfanyl acetyl moiety is linked to the triazole via a hydrazinylidene bridge, which connects to a phenyl acetate group (E-configuration).

Properties

Molecular Formula

C27H24ClN5O3S

Molecular Weight

534.0 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C27H24ClN5O3S/c1-17-4-12-23(13-5-17)33-26(21-6-10-22(28)11-7-21)31-32-27(33)37-16-25(35)30-29-18(2)20-8-14-24(15-9-20)36-19(3)34/h4-15H,16H2,1-3H3,(H,30,35)/b29-18+

InChI Key

DWMHZQWGAJWMFB-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)OC(=O)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)OC(=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorophenyl and Methylphenyl Groups: These groups are introduced via substitution reactions.

    Attachment of the Sulfanyl Group: This step involves the use of thiol reagents.

    Acetylation: The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the acetyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of triazole derivatives. For instance, research indicates that compounds similar to 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of key enzymes or pathways essential for bacterial survival.

Antifungal Properties

The triazole group is particularly noted for its antifungal activity. Compounds derived from triazoles have been successfully employed in treating fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This compound's structural features suggest it may exhibit similar antifungal efficacy .

Fungicides

Compounds containing triazole structures are widely used in agriculture as fungicides. They play a crucial role in managing plant diseases caused by various fungi. The compound may serve as a lead structure for developing new fungicides with enhanced efficacy and reduced environmental impact .

Herbicides

The versatility of the triazole moiety also extends to herbicidal applications. Research into related compounds has shown promising results in controlling weed species that compete with crops for nutrients and light .

Synthesis and Characterization

A study focused on synthesizing various triazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Such studies revealed strong interactions with enzymes involved in bacterial metabolism, suggesting that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The triazole ring and aromatic groups may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural variations among analogs (see –7, 9–11):

Compound Triazole Substituents Hydrazone/Acetyl Group Terminal Group
Target Compound 5-(4-Cl-Ph), 4-(4-Me-Ph) Sulfanyl acetyl hydrazinylidene Phenyl acetate (E-configuration)
4-[(E)-...phenyl acetate () 5-(3,4,5-OMe-Ph), 4-Ph Sulfanyl acetyl hydrazinylidene Phenyl acetate
4-{(E)-[...]-2-methoxyphenyl acetate () 5-Ph, 4-(4-Cl-Ph) Sulfanyl acetyl hydrazinylidene 2-Methoxyphenyl acetate
2-{[5-(4-Cl-Ph)-4-Ph...]sulfanyl}-N′-(2-ethoxybenzylidene)acetohydrazide () 5-(4-Cl-Ph), 4-Ph Sulfanyl acetyl hydrazinylidene 2-Ethoxybenzylidene
N′-[(E)-(4-Cl-Ph)...]-acetohydrazide () 5-(4-tert-Bu-Ph), 4-Ph Sulfanyl acetyl hydrazinylidene 4-Chlorophenyl methylene
4-{(E)-...-2-methoxyphenyl acetate () 5-(4-OMe-Ph), 4-Et Sulfanyl acetyl hydrazinylidene 2-Methoxyphenyl acetate

Key Observations :

  • Hydrogen Bonding : The phenyl acetate group may engage in stronger hydrogen bonding (via the acetate oxygen) than methoxy or ethoxy groups, influencing solubility and crystal packing .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) could hinder molecular flexibility, affecting binding to biological targets .
Crystallography
  • Hydrogen Bonding : describes a triazole-thione derivative forming N—H···O/S hydrogen bonds, creating a hexameric structure. The target compound’s acetate group may similarly stabilize crystal lattices .
  • Refinement : H atoms in triazole derivatives are typically positioned geometrically with constrained C—H distances (0.93 Å for aromatic H), as seen in .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

provides CCS values for a related compound (4-{(E)-[...]-2-methoxyphenyl acetate):

Adduct m/z CCS (Ų)
[M+H]+ 484.16 215.2
[M+Na]+ 506.15 225.6

The target compound’s larger substituents (4-chlorophenyl vs. methoxy) may increase CCS due to enhanced steric bulk .

Solubility and Stability
  • The acetate group in the target compound improves aqueous solubility compared to non-polar analogs (e.g., ’s ethoxybenzylidene derivative).
  • Hydrazone linkages (common in all compounds) are pH-sensitive, which may limit stability under acidic conditions .

Biological Activity

The compound 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic molecule that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C25H20ClN5O3S\text{C}_{25}\text{H}_{20}\text{ClN}_5\text{O}_3\text{S}

This structure features a triazole ring, a phenyl acetate moiety, and a hydrazone linkage, which are critical for its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

  • A study by Khedher et al. (2010) synthesized various triazole compounds and tested their antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It was found that compounds with a similar structural framework exhibited significant antibacterial effects, with some achieving minimum inhibitory concentrations (MICs) as low as 16 µg/mL against certain pathogens .
CompoundMIC (µg/mL)Target Organism
Triazole A16Staphylococcus aureus
Triazole B32Escherichia coli
Triazole C64Enterobacter aerogenes

Antifungal Activity

Triazoles are also known for their antifungal properties. Research indicates that the presence of specific substituents on the triazole ring can enhance antifungal activity. For example, compounds similar to the one showed effective inhibition against Candida albicans with IC50 values ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into related compounds demonstrated significant cytotoxicity against various cancer cell lines. The compound’s structure allows for interaction with cellular targets involved in cancer proliferation.

  • Case Study : An in vitro study assessed the activity of similar triazole derivatives against HepG2 liver cancer cells using an MTT assay. The results indicated that modifications to the aryl groups significantly influenced cytotoxicity.
CompoundIC50 (µg/mL)Cell Line
Compound D13.004HepG2
Compound E28.399HepG2

The order of anticancer activity was noted as Compound D > Compound B > Compound A .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-donating groups on the aromatic rings has been associated with increased potency against cancer cells. Conversely, electron-withdrawing groups tend to decrease activity .

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